1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine
Overview
Description
1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It features a bromopyridine moiety attached to a piperazine ring, which is further substituted with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine typically involves the reaction of 6-bromopyridine-3-carbaldehyde with 4-ethylpiperazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a reducing agent like sodium triacetoxyborohydride . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine can undergo various chemical reactions, including:
Oxidation: The bromopyridine moiety can be oxidized to form corresponding pyridine N-oxides.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated pyridine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Hydrogenated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine involves its interaction with specific molecular targets. The bromopyridine moiety can interact with various enzymes or receptors, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 4-((6-Bromopyridin-3-yl)methyl)morpholine
- N-((6-Bromopyridin-3-yl)methyl)-2-methoxyethan-1-amine
Comparison: 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine is unique due to the presence of the ethyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. Compared to 4-((6-Bromopyridin-3-yl)methyl)morpholine, the piperazine derivative may exhibit different pharmacokinetic properties and binding affinities. The methoxyethanamine derivative, on the other hand, may have different solubility and stability profiles .
Properties
IUPAC Name |
1-[(6-bromopyridin-3-yl)methyl]-4-ethylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3/c1-2-15-5-7-16(8-6-15)10-11-3-4-12(13)14-9-11/h3-4,9H,2,5-8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNPLEDMMNWHTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CN=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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